molecular formula C20H32O B1212625 Abietyl alcohol CAS No. 666-84-2

Abietyl alcohol

Cat. No. B1212625
CAS RN: 666-84-2
M. Wt: 288.5 g/mol
InChI Key: GQRUHVMVWNKUFW-LWYYNNOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abietol is an abietane diterpenoid having the skeleton of abietane with double bonds at C-7 and C-13 and a hydroxy function at C-18. It derives from a hydride of an abieta-7,13-diene.

Scientific Research Applications

1. Cancer Cell Line Research

Abietyl alcohol, obtained from the reduction of abietic acid, has been investigated for its cytotoxic effects against various cancer cell lines. A study by Mustufa et al. (2014) conducted a comparative evaluation of abietyl alcohol and its derivatives on breast cancer line MCF7 and hepatocellular carcinoma cell lines, highlighting its potential application in cancer research.

2. Development of Novel Anti-cancer Drugs

Research has also focused on the development of novel anti-cancer drugs using abietyl alcohol derivatives. The study by Horan et al. (2012) described the cytotoxic effect of Abietyl-Isothiocyanate on endometrial cancer cell lines, suggesting the potential of abietyl alcohol in the creation of new cancer treatments.

3. Allergological Research

The allergologic properties of abietyl alcohol have been studied as well. In research by Foussereau et al. (1980), patch tests were conducted on individuals allergic to colophony, identifying different allergologic profiles, including reactions to abietyl alcohol.

properties

CAS RN

666-84-2

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol

InChI

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

GQRUHVMVWNKUFW-LWYYNNOASA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CO

SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO

Other CAS RN

666-84-2

synonyms

abietol
abietyl alcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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